molecular formula C12H19NO3 B1305455 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol CAS No. 89225-43-4

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Cat. No. B1305455
CAS RN: 89225-43-4
M. Wt: 225.28 g/mol
InChI Key: BNQJPIYJQWDWIW-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is a member of the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols family, which includes various molecules with potential pharmacological properties. These compounds are characterized by an aryloxy group and an amidoalkylamino group attached to a propan-2-ol backbone. The specific structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol suggests it may have biological activity similar to other compounds in this class, which have been studied for their adrenergic blocking capabilities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . These compounds have shown significant potency when tested in animal models, suggesting a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds in this class plays a crucial role in their biological activity. The presence of heterocyclic moieties and specific substituents on the side chain can influence their cardioselectivity and potency as beta-blockers. The detailed structure-activity relationships are crucial for understanding the efficacy of these compounds and can guide the development of new therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are essential for tailoring their biological properties. The synthesis process often involves multiple steps, including the formation of the aryloxy and amidoalkylamino groups. The reactivity of these functional groups can also influence the pharmacokinetics and pharmacodynamics of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, such as solubility, stability, and melting point, are important for its potential use as a pharmaceutical agent. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is essential for the development of dosage forms and for predicting the compound's behavior in biological systems .

properties

IUPAC Name

1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQJPIYJQWDWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389648
Record name 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

CAS RN

89225-43-4
Record name 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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